Home > Products > Screening Compounds P114931 > 6-diazo-5-oxo-L-norleucine
6-diazo-5-oxo-L-norleucine - 157-03-9

6-diazo-5-oxo-L-norleucine

Catalog Number: EVT-267664
CAS Number: 157-03-9
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces. [, ] It acts as a broad-spectrum inhibitor of various glutamine-utilizing enzymes, making it a valuable tool in scientific research. []

Future Directions
  • Targeted Prodrug Development: Research focusing on developing DON prodrugs with improved pharmacokinetic properties and tumor-specific activation is crucial to enhance its therapeutic index and minimize off-target toxicity. [, , , , ]

  • Biomarker Identification: Identifying specific biomarkers indicating glutamine dependence in tumors would enable the selection of patients who would benefit most from DON-based therapies. []

  • Combination Therapies: Exploring the synergistic potential of DON in combination with other metabolic inhibitors or conventional chemotherapeutic agents could lead to more effective treatment strategies. [, , , ]

  • Clinical Translation: The promising preclinical data warrant further clinical evaluation of DON prodrugs in well-designed clinical trials with appropriate patient selection and dosing strategies. []

L-Glutamine

  • Relevance: L-Glutamine is a structural analog of DON, with DON acting as a potent antagonist of L-Glutamine. [ [, , , , ] ] DON competes with L-Glutamine for binding sites on various enzymes, thereby disrupting glutamine-dependent metabolic pathways. [ [, , , , ] ] Studies have shown that the inhibitory effects of DON on cell growth and enzyme activity can be reversed by the addition of L-Glutamine, confirming its competitive nature. [ [, , , ] ]

L-Asparagine

  • Relevance: DON has been shown to inhibit enzymes involved in the metabolism of both L-Glutamine and L-Asparagine, particularly those responsible for their hydrolysis. [ [, ] ] This dual inhibition suggests DON's potential to target multiple amino acid-dependent pathways important for cancer cell growth and survival.

L-Glutamate

  • Relevance: DON indirectly influences L-Glutamate levels by inhibiting phosphate-activated glutaminase (PAG), the enzyme responsible for converting L-Glutamine to L-Glutamate. [ [, , ] ] By suppressing PAG activity, DON reduces the availability of L-Glutamate for neurotransmission, potentially mitigating excitotoxicity and offering analgesic effects. [ [, , ] ]

Glutathione

  • Relevance: Research suggests that DON can disrupt glutathione synthesis by preventing the production of glutamate through glutamine metabolism inhibition. [ [, ] ] This depletion of glutathione, a vital antioxidant, can sensitize cancer cells to oxidative stress and enhance the efficacy of other therapies. [ [] ]

Acivicin (AT-125)

  • Relevance: Both Acivicin and DON target glutamine metabolism, acting as glutamine antagonists. [ [, ] ] Studies have explored their synergistic potential in inhibiting cancer cell growth by simultaneously targeting multiple points in glutamine-dependent pathways. [ [, ] ]

L-2-Amino-4-oxo-5-chloropentanoic acid (chloroketone)

    o-Carbamoyl-L-serine

    • Relevance: Research indicates that o-Carbamoyl-L-serine can modulate the effects of DON and L-2-amino-4-oxo-5-chloropentanoic acid on glutaminase. [ [] ] While it stimulates DON-mediated inactivation, it protects the enzyme from inactivation by the chloroketone. [ [] ] This suggests a complex interplay between these compounds and highlights the potential for developing targeted therapies based on their specific interactions with glutaminase.

    N-[N-γ-Glutamyl-6-diazo-5-oxo-norleucinyl]-6-diazo-5-oxo-norleucine (Azotomycin)

    • Relevance: Azotomycin, due to its structural similarity, also exhibits inhibitory effects on tumor growth through mechanisms related to glutamine antagonism, similar to DON. [ [] ] Its structure and activity offer insights into developing more potent and selective DON derivatives.

    Formate

    • Relevance: DON has been shown to inhibit the incorporation of formate into purine bases of nucleic acids. [ [] ] This inhibition likely occurs at the step catalyzed by formylglycinamide ribotide amidotransferase (FGAR amidotransferase), a glutamine-dependent enzyme involved in purine synthesis. [ [] ]

    Aminoimidazole-carboxamide

    • Relevance: DON does not affect the incorporation of aminoimidazole-carboxamide into purine bases, suggesting that DON's inhibitory action on purine synthesis occurs upstream of aminoimidazole-carboxamide formation. [ [] ] This finding supports DON's role in inhibiting an early step in the purine biosynthetic pathway, potentially at the FGAR amidotransferase step.

    6-Mercaptopurine

    • Relevance: 6-Mercaptopurine has been investigated in combination with DON for its potential in enhancing antitumor effects. [ [, ] ] The rationale for this combination lies in their synergistic effects on inhibiting different aspects of purine metabolism, potentially leading to more effective tumor growth suppression.
    Synthesis Analysis

    The synthesis of 6-diazo-5-oxo-L-norleucine typically involves several chemical reactions. One common method includes the derivatization of L-norleucine with diazomethane, leading to the formation of DON. The general steps for synthesis include:

    1. Preparation of L-Norleucine: L-Norleucine is obtained through standard amino acid synthesis techniques.
    2. Diazomethane Reaction: The L-norleucine is reacted with diazomethane under controlled conditions to introduce the diazo group.
    3. Purification: The resulting product is purified through crystallization or chromatography techniques to isolate DON.

    In recent studies, alternative synthetic routes have been explored that involve coupling reactions with protected amino acids followed by deprotection steps, which enhance yield and purity .

    Molecular Structure Analysis

    The molecular structure of 6-diazo-5-oxo-L-norleucine can be described as follows:

    • Molecular Formula: C₁₀H₁₄N₂O₃
    • Molecular Weight: 198.23 g/mol
    • Structural Features: The compound features a diazo group (-N=N-) attached to a carbonyl group (C=O) adjacent to an amino acid backbone.

    The structural representation indicates that DON possesses functional groups that contribute to its reactivity and biological activity, particularly its ability to mimic glutamine .

    Chemical Reactions Analysis

    6-Diazo-5-oxo-L-norleucine participates in several chemical reactions that are crucial for its bioactivity:

    1. Inhibition of Enzymes: DON acts as a competitive inhibitor for enzymes such as glutaminase. By mimicking the substrate (glutamine), it effectively reduces the enzymatic conversion of glutamine to other metabolites.
    2. Derivatization for Analysis: In bioanalytical methods, DON is often derivatized using hydrochloric acid and n-butanol to enhance its detection via liquid chromatography-mass spectrometry (LC-MS). This process stabilizes the compound and allows for sensitive quantification in biological samples .
    3. Formation of Prodrugs: Recent advancements have led to the development of prodrugs based on DON that improve its pharmacokinetics and delivery to target tissues, particularly in tumor environments .
    Mechanism of Action

    The mechanism of action of 6-diazo-5-oxo-L-norleucine primarily involves its role as a glutamine antagonist:

    1. Competitive Inhibition: By mimicking glutamine, DON competes with natural substrates for binding sites on enzymes involved in glutamine metabolism.
    2. Disruption of Metabolic Pathways: This inhibition leads to altered cellular metabolism, particularly affecting rapidly dividing cells such as cancer cells that heavily rely on glutamine for growth and survival.
    3. Induction of Apoptosis: Research has indicated that the metabolic disruption caused by DON can lead to increased apoptosis in cancer cells, providing a potential therapeutic effect .
    Physical and Chemical Properties Analysis

    6-Diazo-5-oxo-L-norleucine exhibits several notable physical and chemical properties:

    • Appearance: Typically appears as a white crystalline powder.
    • Solubility: Soluble in water and polar organic solvents; limited solubility in non-polar solvents.
    • Stability: Stability can vary based on pH and environmental conditions; derivatization improves stability for analytical purposes.

    These properties are essential for understanding how DON behaves in biological systems and its potential applications in therapeutic contexts .

    Applications

    The primary applications of 6-diazo-5-oxo-L-norleucine include:

    1. Cancer Research: As a tool compound, DON is used extensively in preclinical studies to investigate metabolic pathways in cancer cells and assess potential therapeutic strategies targeting glutamine metabolism.
    2. Clinical Trials: DON has been evaluated in clinical settings for its efficacy against various tumors, including glioblastoma, highlighting its potential as part of combination therapies .
    3. Bioanalytical Techniques: The compound serves as a standard reference material for developing analytical methods aimed at quantifying glutamine antagonists in biological samples.
    Introduction to Glutamine Antagonism in Oncotherapy

    Historical Evolution of Glutamine Antagonists in Cancer Research

    The strategic targeting of glutamine metabolism in cancer therapeutics originated with the serendipitous isolation of DON from Streptomyces bacteria in Peruvian soil samples during the 1950s. Henry W. Dion and colleagues first characterized this non-proteinogenic amino acid analog in 1956, noting its structural similarity to glutamine and remarkable tumor-inhibitory properties in preclinical models [6]. Early biochemical studies revealed DON's unique capacity to irreversibly inhibit multiple glutamine-utilizing enzymes through a distinctive two-step mechanism: competitive binding at the glutamine active site followed by covalent adduct formation triggered by proximity to catalytic residues [9]. This mechanism-based inactivation distinguished DON from simple substrate competitors and positioned it as a broad-spectrum antimetabolite.

    Table 1: Key Enzymes Inhibited by DON in Nucleotide Metabolism

    EnzymeMetabolic PathwayFunctional Consequence
    Carbamoyl phosphate synthase (CAD)Pyrimidine de novo synthesisDepletion of pyrimidine nucleotide pools
    CTP synthase (CTPS)Pyrimidine nucleotide synthesisReduced CTP production for nucleic acids
    FGAR amidotransferasePurine de novo synthesisImpaired purine ring formation
    PRPP amidotransferasePurine de novo synthesisInhibition of purine biosynthesis initiation
    Guanosine monophosphate synthetase (GMPS)Purine nucleotide completionGMP deficiency affecting DNA/RNA synthesis

    Initial clinical evaluations in the 1950s-1960s demonstrated promising antitumor activity when DON was administered at low daily doses. Notably, a study of 63 patients with advanced solid tumors reported partial responses in 11% of cases, while pediatric leukemia trials combining DON with 6-mercaptopurine achieved complete remission in 42% of patients (30/71) [9]. However, enthusiasm waned when subsequent trials employing high-dose intermittent schedules encountered significant gastrointestinal toxicity, leading to clinical abandonment despite evidence of biological activity. The failure of these early trials reflected fundamental misunderstandings of metabolic inhibition kinetics, wherein sustained low-level enzyme inhibition proves more therapeutically effective than pulsatile high-dose exposure [9]. This historical misstep highlights the critical importance of pharmacodynamic considerations in antimetabolite therapy development.

    Role of Glutamine Metabolism in Tumor Microenvironment Dynamics

    Glutamine metabolism within tumors exhibits remarkable spatial and temporal heterogeneity governed by tissue origin, oncogenic drivers, and microenvironmental constraints. Research has revealed that glutamine dependency varies significantly across cancer types, with certain malignancies exhibiting "glutamine addiction" while others maintain metabolic flexibility through adaptive pathways [7]. This metabolic plasticity is further complicated by nutrient partitioning between malignant cells and stromal components within the tumor microenvironment, creating complex metabolic ecosystems.

    The reverse Warburg effect exemplifies this metabolic symbiosis, wherein cancer-associated fibroblasts (CAFs) undergo glutaminolysis to produce energy-rich metabolites that are subsequently transferred to adjacent tumor cells [4]. This metabolic coupling was dramatically illustrated in breast cancer models where glutamine-derived ammonia from tumor cells was recycled by CAFs into amino acids that fueled tumorigenesis [4]. Similarly, studies in ovarian cancer models demonstrated that co-targeting glutamine synthetase in fibroblasts alongside glutaminase in cancer cells significantly reduced metastatic burden, underscoring the therapeutic potential of disrupting metabolic crosstalk [4].

    Table 2: Heterogeneity of Glutamine Metabolic Phenotypes in Human Tumors

    Tumor TypePrimary Glutamine PathwayKey Regulatory FactorsTherapeutic Implications
    Basal breast cancerCatabolic (GLS-dependent)MYC overexpressionSensitive to glutaminase inhibition
    Luminal breast cancerAnabolic (GLUL-dependent)Estrogen receptor signalingResistant to glutaminase inhibition
    Glioblastoma (GBM)De novo synthesis (GLUL/PC)Hypoxia, NRF2 activationResistant to DON monotherapy
    KRAS-driven NSCLCGlucose-dependent anaplerosisPyruvate carboxylase upregulationResistant to glutaminase inhibition
    MYC-driven liver cancerCatabolic (GLS-dependent)MYC amplificationSensitive to broad glutamine antagonism

    Metabolite availability profoundly influences glutamine pathway utilization. Muir et al. demonstrated that physiological cystine concentrations activate the xCT glutamate-cystine antiporter, driving glutamine uptake and anaplerosis [4]. Similarly, pyruvate availability determines glutamine dependency in chronic myeloid leukemia models, with pyruvate depletion creating absolute reliance on glutamine-derived α-ketoglutarate [4]. This metabolic flexibility explains why selective inhibition of single enzymes like glutaminase often yields limited clinical efficacy, as tumor cells rapidly adapt by upregulating alternative pathways such as asparagine synthesis or reductive carboxylation [4] [7]. The complexity of these microenvironmental adaptations provides a strong rationale for broad-spectrum glutamine antagonists like DON that simultaneously target multiple nodes in glutamine utilization networks.

    Emergence of DON as a Paradigm-Shifting Glutamine Antagonist

    DON has experienced a scientific renaissance through innovative pharmacological strategies that overcome historical limitations. Structural analyses of DON-enzyme complexes reveal its unique mechanism of action, particularly the irreversible inhibition of human gamma-glutamyl transpeptidase 1 (GGT1) through an unprecedented six-membered ring formation involving covalent bonds between the inhibitor and catalytic threonine residues [2]. This mechanism differs fundamentally from DON's inhibition of other glutamine-utilizing enzymes, demonstrating its context-dependent biochemical actions. Kinetic studies established DON's potent inhibition parameters against GGT1, with a Kᵢ of 2.7 ± 0.7 mM and second-order inactivation rate constant of 0.052 mM⁻¹min⁻¹ [2].

    The contemporary transformation in DON therapeutics centers on prodrug engineering to achieve tumor-selective drug delivery. JHU-083 represents a first-generation di-acetylated prodrug designed to bypass gastrointestinal toxicity by requiring enzymatic activation specifically within tumor tissues [9]. Pharmacokinetic studies demonstrated that JHU-083 achieves 20% higher maximal DON concentration (Cₘₐₓ) in tumors than serum, with more than double the area under the curve (AUC) [9]. More recently, DRP-104 (sirpiglenastat) incorporates a gamma-glutamyl promoiety that exploits elevated gamma-glutamyl transpeptidase activity in tumor microenvironments for site-specific activation [5]. In pancreatic ductal adenocarcinoma (PDAC) models, DRP-104 potently suppressed tumor progression by simultaneously inhibiting multiple glutamine-dependent pathways including nucleotide synthesis, TCA cycle anaplerosis, and hexosamine production [5].

    Rational combination therapies have further enhanced DON's therapeutic index. Studies in experimental glioblastoma demonstrated that combining DON with a calorie-restricted ketogenic diet significantly improved survival in late-stage disease by simultaneously reducing glucose availability while blocking glutamine utilization [6]. In pancreatic cancer models, DON treatment triggered compensatory upregulation of asparagine synthesis, creating a synthetic lethal vulnerability to asparaginase co-administration [5]. Similarly, DON's suppression of antioxidant synthesis sensitized tumors to ROS-inducing agents, while its inhibition of hexosamine pathway potentiated immunotherapy responses by reducing PD-L1 glycosylation [9]. These multimodal approaches leverage DON's pleiotropic mechanisms to overcome tumor metabolic plasticity.

    Table 3: Clinically Relevant DON Prodrugs and Their Properties

    ProdrugChemical ModificationsActivation MechanismTherapeutic Advantages
    JHU-083Di-acetylatedEsterase hydrolysis in tumor tissueReduced GI toxicity, improved CNS penetration
    DRP-104 (Sirpiglenastat)Gamma-glutamyl promoietyGGT-mediated cleavage in TMETumor-selective activation, reduced systemic exposure
    Tert-butyl ester analogsTert-butyl esterificationCarboxylesterase hydrolysisEnhanced metabolic stability, prolonged half-life

    Biomarker-guided patient selection represents the final pillar of DON's modern resurgence. Genetic signatures of glutamine dependence (MYC amplification, KEAP1 mutations), metabolic imaging with glutamine PET tracers, and circulating metabolite profiles now enable identification of tumors most likely to respond to glutamine antagonism [9]. This precision medicine approach, combined with advanced prodrug technology and rational combination regimens, has transformed DON from a historically abandoned compound into a promising therapeutic agent currently undergoing clinical evaluation in multiple tumor types.

    Chemical Compounds Mentioned:

    • 6-diazo-5-oxo-L-norleucine (DON)
    • 6-diazo-5-oxo-norleucine
    • JHU-083
    • DRP-104 (Sirpiglenastat)
    • Tert-butyl ester DON prodrugs
    • L-asparaginase
    • CB-839
    • BPTES
    • 6-mercaptopurine
    • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

    Properties

    CAS Number

    157-03-9

    Product Name

    6-diazo-5-oxo-L-norleucine

    IUPAC Name

    2-amino-6-diazo-5-oxohexanoic acid

    Molecular Formula

    C6H9N3O3

    Molecular Weight

    171.15 g/mol

    InChI

    InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)

    InChI Key

    YCWQAMGASJSUIP-UHFFFAOYSA-N

    SMILES

    C(CC(=O)C=[N+]=[N-])C(C(=O)O)N

    Solubility

    Soluble in DMSO

    Synonyms

    Diazooxonorleucine; BRN 1725815; BRN-1725815; BRN1725815; NSC 7365; NSC-7365; NSC7365; DON;

    Canonical SMILES

    C(CC(=O)C=[N+]=[N-])C(C(=O)O)N

    Isomeric SMILES

    C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.